Samarium(3+);tribromide

説明

Significance of Samarium(III) Halides in Contemporary Inorganic and Materials Chemistry

Samarium(III) halides, a class of compounds that includes samarium(III) bromide, samarium(III) chloride, and samarium(III) fluoride (B91410), are cornerstones in modern inorganic and materials science. wikipedia.org Their importance stems from their role as versatile starting materials. A primary application is in the production of high-purity samarium metal, which is crucial for manufacturing high-performance samarium-cobalt (B12055056) (SmCo) magnets. wikipedia.orgchemeurope.com These magnets are valued for their strong magnetic properties and stability at high temperatures.

In the realm of inorganic chemistry, samarium(III) halides are moderately strong Lewis acids, which allows them to act as catalysts in various chemical reactions. chemeurope.com They are frequently used as precursors for the synthesis of a wide array of other samarium compounds, including organometallic complexes. chemeurope.comrsc.org These organometallic derivatives, such as bis(pentamethylcyclopentadienyl)alkylsamarium(III) complexes, are investigated for their catalytic activity in processes like hydrogenation and hydrosilylation of alkenes. chemeurope.com Furthermore, samarium(III) halides are used to create other inorganic samarium salts through precipitation reactions; for instance, samarium(III) fluoride can be prepared from an aqueous solution of samarium(III) chloride. wikipedia.org The study of heteroleptic samarium(III) halide complexes, which contain different halide ligands, provides fundamental insights into the electronic structure and bonding of f-block elements. rsc.orgrsc.org

Overview of Core Research Domains Pertaining to Samarium(3+);tribromide

Research involving this compound is concentrated in several key areas:

Synthesis and Structural Chemistry: A significant portion of research focuses on the synthesis of both anhydrous and hydrated forms of SmBr₃ and the characterization of their crystal structures. wikipedia.orgrsc.org The anhydrous form has a crystal structure isotypic to that of plutonium(III) bromide. wikipedia.org Detailed structural analyses, often using single-crystal X-ray diffraction, are performed on SmBr₃ and its complexes to understand the coordination geometry of the samarium ion. webelements.comrsc.orgrsc.org

Precursor for Samarium(II) Compounds: this compound is a critical starting material for the synthesis of samarium(II) bromide (SmBr₂). wikipedia.org Samarium(II) halides, particularly the well-known samarium(II) iodide, are powerful single-electron transfer reagents widely used in organic synthesis for mediating reactions such as pinacol (B44631) couplings and reductions. wikipedia.orgresearchgate.netpsu.edu

Materials Science: As a water-soluble crystalline source of samarium, SmBr₃ is used in the development of new materials. americanelements.com Research explores its use in creating samarium-doped materials for optical and electronic applications, building upon the known uses of samarium in phosphors, lasers, and specialized glass manufacturing. americanchemicalsuppliers.comsfa-oxford.com

Historical Context and Evolution of Research on this compound

The study of this compound is intrinsically linked to the discovery of the element samarium in 1879 by Paul-Émile Lecoq de Boisbaudran. wikipedia.org Early research on lanthanide compounds focused on their isolation and the determination of their fundamental properties. The preparation of anhydrous lanthanide halides has historically been a challenge due to their hygroscopic nature. csic.es

A notable point in the history of SmBr₃ research is its use as a reducing agent. In 1934, P. W. Selwood synthesized samarium(II) bromide for the first time by reducing this compound with hydrogen gas, demonstrating an early application of the compound as a precursor. wikipedia.org Later, in the mid-20th century, research efforts, such as those at Los Alamos Scientific Laboratory in 1953, detailed the production of pure samarium metal by reducing powdered anhydrous this compound with barium metal at high temperatures. osti.gov This work was crucial for obtaining the metallic element for further study and application.

Modern research has evolved from these foundational syntheses to more sophisticated applications. Contemporary studies focus on creating complex heteroleptic samarium(III) halide molecules to probe the subtle electronic and structural effects of different ligands. rsc.orgrsc.org The development of advanced spectroscopic techniques, such as fluorescence-detected L₃-edge X-ray absorption spectroscopy, has enabled a deeper understanding of the bonding and electronic structure of these complex samarium compounds. rsc.org

Data Tables

Table 1: Physical and Chemical Properties of this compound This table provides a summary of the key physical and chemical properties for both the anhydrous and hexahydrate forms of this compound.

| Property | Anhydrous (SmBr₃) | Hexahydrate (SmBr₃·6H₂O) |

| IUPAC Name | samarium(III) bromide | This compound;hexahydrate |

| Synonyms | Samarium tribromide, Tribromosamarium | Samarium(III) bromide hexahydrate |

| CAS Number | 13759-87-0 wikipedia.org | 13517-12-9 ottokemi.com |

| Chemical Formula | SmBr₃ wikipedia.org | SmBr₃·6H₂O ottokemi.com |

| Molar Mass | 390.07 g/mol wikipedia.org | 498.15 g/mol fishersci.it |

| Appearance | Light yellow solid wikipedia.org | Crystalline solid fishersci.no |

| Melting Point | 700 °C (973 K) wikipedia.org | >640°C fishersci.it |

| Crystal Structure | PuBr₃ type wikipedia.org | - |

| Sensitivity | - | Hygroscopic fishersci.it |

Table 2: Crystallographic Data for this compound This table details the crystallographic properties of anhydrous this compound, which adopts a structure type common to several lanthanide and actinide trihalides.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | wikipedia.org |

| Prototypical Structure | PuBr₃ | wikipedia.orgwebelements.com |

| Coordination Geometry | 8-coordinate: bicapped trigonal prismatic | webelements.com |

Structure

2D Structure

特性

CAS番号 |

13759-87-0 |

|---|---|

分子式 |

Br3Sm |

分子量 |

390.1 g/mol |

IUPAC名 |

tribromosamarium |

InChI |

InChI=1S/3BrH.Sm/h3*1H;/q;;;+3/p-3 |

InChIキー |

ICKYUJFKBKOPJT-UHFFFAOYSA-K |

SMILES |

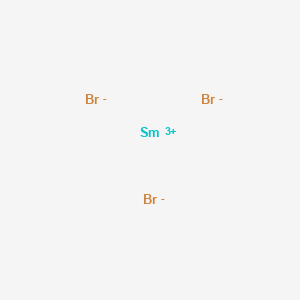

[Br-].[Br-].[Br-].[Sm+3] |

正規SMILES |

Br[Sm](Br)Br |

他のCAS番号 |

13759-87-0 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthetic Methodologies and Preparation Routes for Samarium 3+ ;tribromide

Conventional Synthetic Pathways

Conventional methods for synthesizing samarium(III) bromide typically involve the reaction of elemental samarium or its oxide with a bromine source, or the dehydration of its hydrated salt.

Anhydrous samarium(III) bromide can be prepared through the direct reaction of elemental samarium with bromine. potsdam.edu Another common starting material is samarium(III) oxide (Sm₂O₃). The hydrated form of samarium(III) bromide, specifically SmBr₃·6H₂O, is produced by dissolving samarium(III) oxide in a 40% aqueous solution of hydrobromic acid. wikipedia.org This hydrated salt can then be isolated by crystallization.

A solid-state "dry method" is also a viable route, which involves the high-temperature reaction of samarium(III) oxide with ammonium (B1175870) bromide (NH₄Br). acs.org This method is part of a general strategy for preparing anhydrous rare-earth chlorides and bromides. acs.org Similarly, converting samarium(III) oxide to samarium(III) bromide can be a step in the synthesis of other samarium compounds, such as samarium(II) bromide. wikipedia.org

Table 1: Conventional Synthesis Starting Materials and Reagents

| Starting Material | Halogenating Agent | Product Form |

|---|---|---|

| Samarium Metal (Sm) | Bromine (Br₂) | Anhydrous SmBr₃ |

| Samarium(III) Oxide (Sm₂O₃) | 40% Hydrobromic Acid (HBr) | Hydrated SmBr₃·6H₂O |

| Samarium(III) Oxide (Sm₂O₃) | Ammonium Bromide (NH₄Br) | Anhydrous SmBr₃ |

Obtaining the anhydrous form of samarium(III) bromide from its hexahydrate (SmBr₃·6H₂O) is not straightforward, as simple heating can lead to partial hydrolysis, forming samarium oxybromide (SmOBr). potsdam.edu To prevent this, a common and effective technique involves heating the hydrated salt in a vacuum in the presence of ammonium bromide. wikipedia.org The ammonium bromide decomposes and acts as a halogenating agent, suppressing the formation of oxyhalides.

Controlled thermal dehydration under vacuum is another reported method for preparing anhydrous tribromides from their hexahydrates. researchgate.net For analogous rare-earth halides like samarium(III) chloride, dehydration has been successfully achieved by slowly heating the hydrate (B1144303) to 400 °C under high vacuum with several equivalents of ammonium chloride, or by heating with an excess of thionyl chloride. chemeurope.com These methods highlight established strategies for avoiding hydrolysis during dehydration.

Advanced Synthetic Approaches for Enhanced Purity and Morphology

Modern synthetic chemistry offers advanced methods for producing samarium(III) bromide with higher purity and controlled physical properties, which are critical for applications like scintillator crystals and catalysis.

For applications demanding exceptionally low levels of impurities, particularly water, specialized techniques have been developed. A patented temperature-programmed method for producing high-purity anhydrous lanthanide bromides, such as those of lanthanum and cerium, provides a template for samarium. google.comgoogle.com This process involves mixing the hydrated bromide salt with ammonium bromide, followed by carefully controlled heating under vacuum. google.com The protocol is designed to achieve purities greater than 99% and water content below 0.1%, yielding a product that dissolves clearly and rapidly in water. google.comgoogle.com For other rare-earth halides, high-temperature sublimation under high vacuum is also used as a purification step. chemeurope.com

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents a sustainable and efficient alternative to traditional solvent-based synthesis. acs.org This approach has been successfully applied to the synthesis of various f-block element halides. mdpi.com A notable example is the facile, solvent-free synthesis of lanthanoid iodides (CeI₃, EuI₂) and uranium(III) iodide (UI₃) by milling the respective elements with iodine. mdpi.com This suggests a highly analogous and efficient route for producing samarium(III) bromide by milling samarium metal with a suitable bromine source. The concept of using mechanochemistry for samarium compounds has been demonstrated in the synthesis of complexes containing samarium-aluminum bonds. researchgate.net

The preparation of anhydrous samarium(III) bromide is a critical step for its use in many applications, particularly in non-aqueous chemistry and materials science. The most reliable methods are designed to rigorously exclude water and prevent hydrolysis.

Key methods include:

Direct reaction of the elements : The reaction between samarium metal and bromine gas or liquid provides a direct route to the anhydrous salt. potsdam.edu

Dehydration of hydrates with ammonium bromide : This is a widely cited and effective method. wikipedia.org A mixture of SmBr₃·6H₂O and ammonium bromide is heated under vacuum. wikipedia.org A patent for analogous lanthanide bromides specifies mixing the hydrate and NH₄Br in a 1:0.8 weight ratio and heating under a programmed temperature schedule to 410 °C. google.com

Solid-state reaction of the oxide : A high-temperature reaction between samarium(III) oxide and ammonium bromide offers a "dry method" to produce the anhydrous material directly. acs.org

Table 2: Comparison of Anhydrous SmBr₃ Synthesis Methods

| Method | Starting Materials | Key Conditions | Purity/Notes |

|---|---|---|---|

| Elemental Reaction | Sm, Br₂ | Direct combination | High purity, avoids hydration issues. potsdam.edu |

| Dehydration with NH₄Br | SmBr₃·6H₂O, NH₄Br | Heating under vacuum | Prevents hydrolysis. wikipedia.org Can achieve >99% purity and <0.1% water with temperature control. google.com |

| Solid-State Oxide Route | Sm₂O₃, NH₄Br | High temperature | "Dry method" synthesis. acs.org |

| Mechanochemical Synthesis | Sm, Br₂ (or other source) | Ball milling | Proposed based on analogous lanthanoid iodide synthesis; solvent-free and efficient. mdpi.com |

Advanced Characterization Techniques and Spectroscopic Analysis of Samarium 3+ ;tribromide

Structural Elucidation by X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a material, detailed information about the unit cell dimensions, bond lengths, and bond angles can be obtained.

Single-crystal X-ray diffraction (SCD) offers precise determination of a compound's crystal structure. carleton.edu Studies on samarium tribromide have revealed that it is isotypic with plutonium(III) bromide (PuBr₃), meaning they share the same crystal structure. wikipedia.org

The PuBr₃ structure type is orthorhombic, belonging to the space group Cmcm (No. 63). wikipedia.org In this arrangement, the samarium (Sm³⁺) ion is in an 8-coordinate environment, described as a bicapped trigonal prismatic geometry. wikipedia.orgshef.ac.ukwebelements.com This coordination is a common structural motif for many trivalent lanthanide and actinide bromides and chlorides. wikipedia.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Cmcm (No. 63) |

| Coordination Geometry of Sm³⁺ | 8-coordinate: bicapped trigonal prismatic |

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the determination of structural properties such as crystallite size. springernature.com For a synthesized sample of samarium tribromide, PXRD serves as a primary tool for confirming its phase purity. researchgate.net The diffraction pattern obtained from the powder sample acts as a unique "fingerprint" for the compound. springernature.com By comparing this experimental pattern with a reference pattern calculated from the known single-crystal structure (the PuBr₃ type), the identity and purity of the bulk material can be verified. nih.gov

Furthermore, the profile of the diffraction peaks contains valuable information about the microstructure of the sample. The width of the diffraction peaks is inversely proportional to the size of the coherent crystalline domains, a relationship described by the Scherrer equation. Broader peaks generally indicate smaller crystallite sizes, typically in the nanometer range. By analyzing the peak broadening, after accounting for instrumental effects, the average crystallite size within the powder sample can be estimated. springernature.com

Mass Spectrometry for Vapor Phase Composition and Thermodynamics

Mass spectrometry is a powerful analytical technique for identifying the chemical species present in the vapor phase above a heated sample and for determining their thermodynamic properties.

Knudsen Effusion Mass Spectrometry (KEMS) is a high-temperature mass spectrometric technique used to study the vaporization processes of low-volatility materials. webelements.com The method involves heating a sample in a sealed effusion cell (the Knudsen cell) which has a small orifice. carleton.edu As the sample vaporizes, a molecular beam of the vapor effuses through the orifice and is directed into the ion source of a mass spectrometer for analysis. carleton.eduwebelements.com

Studies on samarium tribromide using KEMS have been conducted over a temperature range of 850–1300 K. wikipedia.org This technique allows for the determination of the partial pressures of the various vapor species in equilibrium with the condensed phase, from which important thermodynamic data, such as enthalpies of sublimation and formation, can be derived.

The vaporization of samarium tribromide is a complex process involving decomposition and disproportionation reactions, leading to a variety of species in the vapor phase. wikipedia.org KEMS studies have identified numerous neutral and charged species effusing from the Knudsen cell at different stages of vaporization. wikipedia.org

Initially, incongruent vaporization is observed, which later transitions to a congruent stage. wikipedia.org The analysis of the mass spectra reveals the presence of several different molecules and ions.

| Species Type | Detected Species |

|---|---|

| Neutral Species | Ln, Br, Br₂, LnBr, LnBr₂, LnBr₃, Ln₂Br₄, Ln₂Br₅, Ln₂Br₆ (where Ln = Sm) |

| Charged Species | Br⁻, LnBr₃⁻, LnBr₄⁻ (where Ln = Sm) |

The identification and quantification of these species are achieved through a detailed analysis of ionization efficiency functions and the temperature and time dependencies of the ion currents. wikipedia.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a technique used to probe the vibrational modes of molecules. These vibrations are dependent on the masses of the atoms and the strength of the chemical bonds between them. Therefore, a vibrational spectrum provides insights into the molecular structure and bonding within a compound.

For an ionic solid like samarium tribromide, the vibrational spectrum would be dominated by modes corresponding to the stretching and bending of the samarium-bromine (Sm-Br) bonds within the crystal lattice. These lattice vibrations are often referred to as phonons.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a material. For a vibration to be IR-active, it must cause a change in the molecule's dipole moment.

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule.

While specific, detailed vibrational spectra for pure solid SmBr₃ are not extensively reported in the surveyed literature, analysis of such spectra would allow for the determination of the frequencies of the Sm-Br vibrational modes. This information would be valuable for calculating bond force constants, providing a quantitative measure of the bond strength, and for refining theoretical models of the interatomic potentials within the SmBr₃ crystal lattice.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule or crystal lattice. For a simple inorganic compound like samarium tribromide, the FTIR spectrum is expected to be dominated by the vibrational modes of the Samarium-Bromine (Sm-Br) bonds. Due to the high atomic masses of both samarium and bromine, these fundamental stretching vibrations are predicted to occur in the far-infrared region of the spectrum, typically below 400 cm⁻¹.

In more complex samarium compounds that include organic ligands or other polyatomic ions, FTIR spectra show a richer array of peaks. For instance, in samarium complexes involving phosphate (B84403) groups, prominent absorption bands corresponding to the stretching vibrations of the (PO₄)³⁻ group are observed. researchgate.netresearchgate.net Similarly, in organometallic samarium complexes, peaks related to the organic moieties, as well as those indicating the formation of coordination bonds between the Sm(III) ion and oxygen or nitrogen donor atoms, can be identified. researchgate.net While specific experimental FTIR data for pure samarium tribromide is not extensively detailed in the literature, the analysis of related samarium halide complexes provides a basis for understanding its expected vibrational characteristics. rsc.org

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR for probing the vibrational modes of a compound. It is particularly sensitive to symmetric vibrations and bonds involving heavy atoms, making it well-suited for studying the Sm-Br lattice vibrations in samarium tribromide. Similar to FTIR, the fundamental Sm-Br stretching and bending modes are expected at low frequencies (low wavenumbers). In studies of various samarium-doped materials, Raman spectroscopy has been effectively used to corroborate the presence of distinct vibrational modes associated with the host matrix, such as the (PO₄)³⁻ group in phosphate-based phosphors. researchgate.net The technique's high sensitivity can provide detailed information on the local symmetry and coordination environment of the samarium(III) ion within the crystal lattice. rsc.org

Electronic and Optical Spectroscopy

The electronic and optical properties of this compound are governed by the electronic transitions within the 4f orbitals of the Sm³⁺ ion. These properties are extensively studied using absorption and luminescence spectroscopies.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of samarium(III) compounds is characterized by a series of sharp, relatively weak absorption bands. These bands arise from the inner-shell 4f-4f electronic transitions of the Sm³⁺ ion. nih.gov These transitions are formally forbidden by the Laporte selection rule, which accounts for their low intensity. The positions of these absorption peaks are largely insensitive to the ligand environment, although the crystal field can cause minor shifts and splitting of the energy levels. rgmcet.edu.in

A prominent absorption band is often observed around 401 nm, which is attributed to the ⁶H₅/₂ → ⁶P₃/₂ transition. researchgate.net Additional absorptions corresponding to transitions from the ⁶H₅/₂ ground state to various excited states, such as the ⁶Fₙ/₂ levels, are typically observed in the near-infrared (NIR) region. nih.gov

Table 1: Characteristic UV-Visible Absorption Bands of the Samarium(III) Ion

| Transition | Approximate Wavelength (nm) | Region |

|---|---|---|

| ⁶H₅/₂ → ⁶P₃/₂ | 401 | Visible |

| ⁶H₅/₂ → ⁶F₁₁/₂ | ~1410 | Near-Infrared |

| ⁶H₅/₂ → ⁶F₉/₂ | ~1280 | Near-Infrared |

Photoluminescence (PL) and Luminescence Spectroscopy

Samarium(III) compounds are well-known for their characteristic and intense luminescence in the orange-red region of the visible spectrum. rgmcet.edu.inub.edu This property makes samarium tribromide a material of interest for applications in lighting, displays, and optical devices. researchgate.net The luminescence arises from the radiative decay of electrons from an excited state back to lower energy levels.

The emission spectrum of a samarium(III)-containing compound is dominated by transitions originating from the ⁴G₅/₂ excited state to the lower-lying ⁶Hₙ/₂ (where J = 5/2, 7/2, 9/2, 11/2) manifolds. researchgate.netchemrxiv.orgresearchgate.net Excitation into higher energy levels of the Sm³⁺ ion is typically followed by rapid, non-radiative decay down to the metastable ⁴G₅/₂ level, from which the characteristic luminescence occurs.

The emission spectrum typically displays four main bands in the visible and near-infrared regions. chemrxiv.org The most intense of these is often the ⁴G₅/₂ → ⁶H₉/₂ transition, which occurs at approximately 648 nm and is responsible for the compound's strong orange-red emission. researchgate.netresearchgate.netmdpi.com Another significant emission is the ⁴G₅/₂ → ⁶H₇/₂ transition. researchgate.net The exact peak positions and their relative intensities are influenced by the local symmetry and coordination environment of the Sm³⁺ ion. researchgate.net

Excitation spectra, which map the luminescence intensity at a fixed emission wavelength while scanning the excitation wavelength, reveal the optimal wavelengths for stimulating emission. These spectra typically show a series of sharp peaks corresponding to the direct 4f-4f absorption transitions of the Sm³⁺ ion. chemrxiv.org A common excitation wavelength used to generate strong luminescence is 401 nm, which corresponds to the ⁶H₅/₂ → ⁶P₃/₂ absorption. chemrxiv.org

Table 2: Major Photoluminescence Emission Peaks of the Samarium(III) Ion

| Transition | Approximate Wavelength (nm) | Emission Color |

|---|---|---|

| ⁴G₅/₂ → ⁶H₅/₂ | ~565 | Orange |

| ⁴G₅/₂ → ⁶H₇/₂ | ~602 | Orange-Red |

| ⁴G₅/₂ → ⁶H₉/₂ | ~648 | Red |

The luminescence quantum yield (QY) is a critical parameter that quantifies the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. For samarium(III) compounds, the QY can vary significantly depending on the host matrix and the presence of quenching species. The coordination environment plays a crucial role; for instance, high-frequency oscillators like O-H or C-H bonds from coordinated solvent molecules or ligands can lead to non-radiative decay and lower the quantum yield.

Reported luminescence quantum yields for samarium(III) complexes span a wide range. While some complexes exhibit modest quantum yields of 0.20–0.25%, others, particularly those with carefully designed ligand environments to minimize non-radiative pathways, have achieved significantly higher efficiencies, with values as high as 7.8% being reported. ub.edunih.gov

The emission dynamics, or the lifetime of the excited state, are typically studied using time-resolved spectroscopy. The decay of the luminescence from the ⁴G₅/₂ level is often characterized by a monoexponential decay curve, from which the excited-state lifetime can be determined. mdpi.com However, at higher concentrations of Sm³⁺ ions, the decay can become non-exponential (e.g., double exponential) due to energy transfer processes between adjacent ions, which can lead to concentration quenching. rgmcet.edu.in

Table 3: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | SmBr₃ |

Energy Transfer Mechanisms in Samarium(III) Complexes

The luminescence of Samarium(III) ions is predicated on an intramolecular energy transfer process, often termed the "antenna effect". researchgate.net In complexes, organic ligands with strong absorption bands in the UV region act as antennae, harvesting light energy and transferring it to the central Sm³⁺ ion. researchgate.net This process circumvents the inherently weak light absorption of the samarium ion itself, leading to a significant enhancement of its characteristic emission. researchgate.net

The mechanism involves several key steps:

Excitation of the Ligand: An organic chromophore associated with the samarium ion absorbs incident photons, transitioning from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state of the ligand undergoes intersystem crossing to a longer-lived excited triplet state (T₁). Lanthanide ions are effective quenchers of triplet states, which facilitates this energy migration path. wikipedia.org

Intramolecular Energy Transfer (IET): Energy is transferred non-radiatively from the ligand's triplet state to the resonant energy levels of the Sm³⁺ ion, populating its emissive ⁴G₅/₂ state. acs.org

Metal-Centered Emission: The excited Sm³⁺ ion then relaxes by emitting photons, producing its characteristic sharp, line-like emission spectra in the visible and near-infrared regions. chemrxiv.orgnih.gov

The efficiency of this energy transfer is governed by several factors. A crucial determinant is the energy gap between the ligand's triplet state and the emissive level of the Sm³⁺ ion. For efficient sensitization, the ligand's triplet state energy must be appropriately positioned above the samarium ion's accepting level. nih.gov Furthermore, non-radiative decay pathways can compete with the desired luminescence. These include quenching by high-energy oscillators (like O-H, N-H, or C-H bonds) from solvent molecules or the ligands themselves, and thermal back-transfer of energy from the Sm³⁺ ion to the ligand's triplet state if the energy gap is too small. researchgate.netnih.gov

Electron Energy Loss Spectroscopy (EELS) and Derived Optical Constants

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, typically integrated into a transmission electron microscope (TEM), that provides detailed information on elemental composition, chemical bonding, and electronic properties at the nanoscale. jeol.comwikipedia.org When a high-energy electron beam passes through a thin sample of this compound, some electrons undergo inelastic scattering, losing a discrete amount of energy. wikipedia.org The energy loss spectrum is a plot of the number of inelastically scattered electrons versus the energy they have lost. slideshare.net

The EELS spectrum is generally divided into two regions:

Low-Loss Region (0-50 eV): This region is dominated by energy losses due to plasmon excitations (collective oscillations of valence electrons) and interband transitions. jeol.comwikipedia.org Analysis of the low-loss spectrum provides insights into the valence electron structure and dielectric properties of samarium tribromide. jeol.com

High-Loss or Core-Loss Region (>50 eV): This region features sharp ionization edges corresponding to the energy required to excite core-shell electrons of the atoms in the sample. wikipedia.orgslideshare.net For samarium tribromide, the Sm M₄,₅ edges and the Br L₂,₃ edges would be analyzed. The precise energy and fine structure of these edges can confirm the elemental composition and provide information about the oxidation state (e.g., Sm³⁺) and local coordination environment of the samarium and bromine atoms. researchgate.net

From the EELS spectrum, particularly the low-loss region, the complex dielectric function, ε(ω), can be determined. jeol.com The intensity distribution in the spectrum is proportional to the energy loss function, Im[-1/ε(ω)]. jeol.com By applying a Kramers-Kronig analysis to the loss function, the real and imaginary parts of the dielectric function can be extracted. researchgate.net Subsequently, fundamental optical constants such as the refractive index (n) and the extinction coefficient (k) can be derived as a function of photon energy, providing a comprehensive understanding of the optical properties of samarium tribromide at a high spatial resolution. researchgate.netaip.org

Surface and Elemental Analysis Techniques

Energy Dispersive X-ray Spectroscopy (EDS) and Wavelength Dispersive X-ray Spectroscopy (WDX)

Both Energy Dispersive X-ray Spectroscopy (EDS) and Wavelength Dispersive X-ray Spectroscopy (WDX, also known as WDS) are techniques used for elemental analysis, typically coupled with electron microscopes. They identify elements by detecting the characteristic X-rays emitted from a sample when it is bombarded by an electron beam.

EDS utilizes a solid-state detector that measures the energy of incoming X-rays, generating a complete spectrum simultaneously. rockymountainlabs.com This allows for rapid qualitative and semi-quantitative analysis of all elements present in the sample. rockymountainlabs.com

WDX , in contrast, uses a crystal monochromator to diffract X-rays of a specific wavelength towards a detector, based on Bragg's law. rockymountainlabs.com To build a spectrum, the crystal is scanned through a range of angles, making the process slower but providing significantly higher energy resolution. rockymountainlabs.commeteoritic.com

For the analysis of this compound, both techniques can confirm the presence of samarium (Sm) and bromine (Br). However, WDX is often preferred for rare earth element analysis due to its superior resolution, which allows it to resolve the closely spaced and overlapping X-ray emission lines common among lanthanides. oxinst.com This high resolution also results in a much better peak-to-background ratio, enabling more accurate quantification and the detection of trace-level impurities. oxinst.com

| Feature | Energy Dispersive X-ray Spectroscopy (EDS) | Wavelength Dispersive X-ray Spectroscopy (WDX/WDS) |

|---|---|---|

| Principle | Measures the energy of emitted X-rays simultaneously. rockymountainlabs.com | Separates X-rays by wavelength using a diffracting crystal. rockymountainlabs.com |

| Energy Resolution | Lower (~125 eV). globalsino.com | Higher (~5-10 eV), up to 10x better than EDS. oxinst.comglobalsino.com |

| Speed | Fast, as the entire spectrum is collected at once. rockymountainlabs.com | Slower, requires scanning through different wavelengths sequentially. rockymountainlabs.com |

| Sensitivity | Good for major and minor elements. | Excellent for trace elements (<100 ppm) due to high peak-to-background ratio. oxinst.com |

| Peak Overlap | Prone to peak overlap, especially with complex spectra like those from rare earths. oxinst.com | Effectively resolves overlapping peaks. oxinst.com |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and non-metals at concentrations down to the parts-per-quadrillion (ppq) level. analytik-jena.com It is the premier technique for the quantitative determination of trace and ultra-trace element impurities in high-purity materials like this compound.

The analysis involves introducing a dissolved sample into a high-temperature argon plasma (~6000-10000 K). The plasma atomizes the sample and ionizes the atoms. These ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. mdpi.com

For a compound like samarium tribromide, ICP-MS is not used to analyze the major constituents (Sm and Br), but rather to perform quality control by quantifying the concentration of undesirable impurities. analytik-jena.com This is crucial as even minute amounts of other elements, particularly other rare earth elements (REEs), can significantly alter the material's optical or electronic properties. The technique's high sensitivity and multi-element detection capabilities make it ideal for certifying the purity of the compound. azom.com Challenges in REE analysis can arise from isobaric and polyatomic interferences, which can be mitigated using collision/reaction cell technology within the ICP-MS instrument. analytik-jena.comazom.com

| Potential Impurity Element | Typical Detection Limit Range (in solution) | Significance |

|---|---|---|

| Europium (Eu) | 0.05 - 5 µg/L. azom.com | Common impurity in samarium sources, can interfere with luminescence properties. |

| Gadolinium (Gd) | 0.05 - 5 µg/L. azom.com | Adjacent lanthanide, often co-processed with samarium. |

| Neodymium (Nd) | 0.5 - 50 µg/L. azom.com | Can affect optical and magnetic properties. |

| Lead (Pb) | Sub-µg/L | Common process contaminant, toxic. |

| Uranium (U) | Sub-µg/L | Radioactive contaminant, relevant for nuclear applications. |

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. rigaku.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS is a critical tool for verifying the oxidation state of the samarium ion. The binding energy of core-level electrons is sensitive to the chemical environment and oxidation state of an atom. The analysis would focus on the Sm 3d and Br 3p core level peaks. For samarium, the Sm 3d region shows a doublet corresponding to the Sm 3d₅/₂ and Sm 3d₃/₂ spin-orbit components. The binding energy for Sm³⁺ in an oxide environment is found around 1083.4 eV for the Sm 3d₅/₂ peak. tandfonline.com A similar value would be expected for the tribromide, and any significant deviation or the appearance of additional peaks at lower binding energies could indicate the presence of Sm²⁺ or metallic samarium on the surface. researchgate.net

This technique is invaluable for assessing surface chemistry, revealing any surface oxidation, contamination, or reduction that may have occurred during synthesis or handling, which would not be detectable by bulk analysis methods. rsc.org

| Element | Core Level | Expected Binding Energy (approx. eV) | Information Derived |

|---|---|---|---|

| Samarium (Sm) | Sm 3d₅/₂ | ~1083 eV. tandfonline.com | Confirms presence of Sm and its +3 oxidation state. |

| Samarium (Sm) | Sm 3d₃/₂ | ~1110 eV. tandfonline.com | Spin-orbit split partner peak, confirms Sm identity. |

| Bromine (Br) | Br 3p | ~182 eV | Confirms presence of Br as bromide (Br⁻). |

| Oxygen (O) | O 1s | ~531 eV | Indicates surface oxidation or hydroxide (B78521) contamination. |

Morphological and Particle Size Analysis

The physical form, including particle size, size distribution, and morphology, of this compound can significantly influence its bulk properties, such as reactivity and packing density. Electron microscopy techniques are the gold standard for characterizing these features at the micro- and nanoscale. nanoparticleanalyzer.com

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM, allowing for the visualization of individual nanoparticles and their internal structure. molecularcloud.org For nano-sized samarium tribromide, TEM is essential for accurately determining the particle size distribution, shape, and crystallinity. molecularcloud.orgcreative-bioarray.com By analyzing images of numerous particles, a statistically significant size distribution histogram can be generated. solids-solutions.comopen.ac.uk

Analysis of the images from both SEM and TEM is often performed using specialized software to measure particle dimensions (e.g., diameter, aspect ratio) and classify shapes, providing quantitative data on the material's morphology. mdpi.com

| Parameter | Description | Primary Technique |

|---|---|---|

| Particle Shape | Qualitative and quantitative description of the particle's external geometry (e.g., spherical, cubic, elongated). | SEM, TEM |

| Particle Size | Measurement of particle dimensions, typically diameter for spherical particles or major/minor axes for non-spherical ones. | TEM (for nanoscale), SEM (for microscale) |

| Size Distribution | Statistical representation (e.g., histogram) of the range and frequency of particle sizes in a sample. | Image analysis of multiple TEM/SEM micrographs. |

| Surface Topography | Detailed features of the particle surface, such as roughness, smoothness, or porosity. | SEM |

| Aggregation State | Describes whether primary particles exist individually or are clustered together in larger agglomerates. | SEM, TEM |

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials. It operates by scanning a sample with a focused beam of electrons, which interact with the atoms in the sample to produce various signals that contain information about the surface's features and composition. Field Emission Scanning Electron Microscopy (FESEM) is an advanced form of SEM that uses a field-emission gun as its electron source, providing a much narrower electron beam. This allows for significantly higher resolution imaging, especially at low electron accelerating voltages, making it ideal for studying nanoscale materials.

When analyzing this compound, SEM and FESEM are employed to determine the size, shape, and surface texture of its particles or crystals. rsc.org FESEM, with its superior resolution, can reveal fine details of the surface structure, such as crystal facets, grain boundaries, and the presence of any agglomeration. researchgate.net The resulting micrographs provide direct visual evidence of the material's physical form, which is crucial for quality control and for understanding how its morphology relates to its chemical and physical properties. researchgate.net For instance, the analysis could distinguish between well-defined crystalline structures and more amorphous or irregular particle shapes.

Table 1: Potential Morphological Features of this compound Observable by SEM/FESEM

| Feature | Description | Technique |

|---|---|---|

| Particle Shape | Describes the geometric form of individual particles (e.g., crystalline, irregular, needle-shaped). | SEM, FESEM |

| Particle Size | The dimensions of individual particles, typically measured in micrometers or nanometers. | FESEM |

| Surface Topography | The texture and fine features of the particle surfaces, including roughness and defects. | FESEM |

| Agglomeration | The extent to which individual particles cluster together. | SEM, FESEM |

| Crystallinity | Evidence of ordered crystal structures through the observation of distinct facets and angles. | FESEM |

This table is illustrative of the data that can be obtained. Specific morphological characteristics would depend on the synthesis method and handling of the SmBr₃ sample.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in a liquid suspension. horiba.com The method works by illuminating the particles with a laser and analyzing the intensity fluctuations of the scattered light. These fluctuations are caused by the Brownian motion of the particles—smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. nih.gov By analyzing the rate of these intensity changes, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation. nih.gov

For this compound, DLS analysis would be performed on a suspension of its nanoparticles or fine powder in a suitable non-reactive solvent. The primary output is the hydrodynamic diameter, which represents the diameter of a hypothetical sphere that diffuses at the same rate as the SmBr₃ particle. nih.gov This measurement includes not only the particle core but also any solvent layers or adsorbed species on the surface. DLS also provides a Polydispersity Index (PDI), a dimensionless measure of the broadness of the particle size distribution. A low PDI value indicates a monodisperse sample with a narrow range of particle sizes, whereas a high PDI suggests a polydisperse sample with a wide size distribution. ekb.eg It is important to note that DLS measures an intensity-weighted distribution, which can be biased towards larger particles or agglomerates, and results can differ from direct imaging techniques like SEM or TEM which measure the physical size of dry particles. researchgate.net

Table 2: Illustrative DLS Data for a Nanoparticle Suspension

| Parameter | Description | Typical Value |

|---|---|---|

| Z-Average (d.nm) | Intensity-weighted mean hydrodynamic diameter. | 100 - 500 |

| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | 0.1 - 0.4 |

| Peak 1 Diameter (d.nm) | The size of the primary particle population. | 120 |

| Peak 1 % Intensity | The percentage of scattered light contributed by the primary population. | 95% |

This table provides example data to illustrate the output of a DLS measurement. Actual values for SmBr₃ would be dependent on the specific sample preparation.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a microscopy technique that provides extremely high-resolution images of a material's internal structure. stuba.sk A beam of high-energy electrons is transmitted through an ultrathin specimen, interacting with the sample as it passes through. An image is formed from the electrons that are transmitted, which is then magnified and focused onto an imaging device. pdx.edu High-Resolution TEM (HR-TEM) can achieve near-atomic resolution, allowing for the visualization of crystal lattices and defects. wiley.combohrium.com

When applied to this compound, TEM analysis can provide detailed information that complements SEM/FESEM data. While SEM images the surface, TEM reveals the internal morphology, crystallinity, and particle dimensions with greater precision. nih.gov By observing the electron diffraction patterns (Selected Area Electron Diffraction - SAED), the crystalline structure of SmBr₃ can be confirmed. stuba.sk HR-TEM imaging can directly visualize the atomic planes of the crystal lattice, providing definitive evidence of its crystalline nature and allowing for the identification of any structural defects or dislocations. nih.gov This level of detail is critical for fundamental materials science research and for understanding the structure-property relationships of the compound.

Table 3: Information Obtainable from TEM Analysis of this compound

| Parameter | Description |

|---|---|

| Particle Size & Shape | High-precision measurement of individual particle dimensions and morphology. |

| Crystallinity | Direct visualization of the crystal lattice and confirmation of the crystalline structure. |

| Crystal Defects | Identification of imperfections such as dislocations, stacking faults, and grain boundaries. |

| Electron Diffraction | Generation of diffraction patterns (SAED) to determine lattice parameters and crystal phase. |

This table outlines the types of data TEM can provide. Specific findings are contingent on the sample's preparation and crystalline quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules in solution. However, its application to compounds containing paramagnetic ions like Samarium(III) (Sm³⁺) presents unique challenges and opportunities. The unpaired electrons in a paramagnetic center create a strong local magnetic field that significantly influences nearby atomic nuclei. wikipedia.orgdu.ac.in

This interaction leads to two primary effects on the NMR spectrum:

Large Chemical Shifts (Hyperfine Shifts): The resonance frequencies of nuclei near the Sm³⁺ ion are shifted far outside the typical ranges observed for diamagnetic compounds. wikipedia.org These hyperfine shifts can be separated into contact shifts (through-bond effects) and pseudocontact shifts (through-space dipolar effects). acs.org

Signal Broadening: The fluctuating magnetic field from the paramagnetic center provides an efficient mechanism for nuclear spin relaxation, causing the NMR signals to become very broad. du.ac.in This broadening can sometimes be so severe that signals become undetectable.

Despite these challenges, paramagnetic NMR can provide valuable structural information. The magnitude of the pseudocontact shift is dependent on the distance and angle between the nucleus and the paramagnetic metal center, which can be used to deduce geometric information about the molecule or complex in solution. nih.gov Studies on samarium(III) complexes have utilized NMR to investigate coordination environments and the dynamics of ligand exchange. epa.govnih.govacs.orgnih.gov For a simple solution of this compound in a coordinating solvent like water, ¹H NMR would likely show a significantly shifted and broadened signal for the coordinated water molecules, providing insight into the solvation shell of the Sm³⁺ ion.

Table 4: Key Concepts in Paramagnetic NMR of Sm³⁺ Compounds

| Concept | Description | Impact on SmBr₃ Spectrum |

|---|---|---|

| Paramagnetism | Property of Sm³⁺ due to unpaired f-electrons. | Causes large chemical shifts and signal broadening. |

| Hyperfine Shift | The total shift in resonance frequency due to the paramagnetic center. | Provides structural and electronic information. |

| Contact Shift | Through-bond delocalization of unpaired electron spin. | Affects nuclei connected to Sm³⁺ through a few bonds. |

| Pseudocontact Shift | Through-space dipolar interaction. | Provides long-range geometric constraints (distance and angle). |

| Signal Broadening | Rapid nuclear spin relaxation (short T₁ and T₂ times). | Reduces spectral resolution; coupling is rarely observed. |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Thermogravimetric Analysis (TGA) is a key thermal method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This information is used to determine the thermal stability of a material and to study its decomposition pathways.

A TGA experiment on anhydrous this compound would involve heating a small sample on a precision balance within a furnace. The resulting thermogram would plot the percentage of remaining mass against temperature. For anhydrous SmBr₃, which has a reported melting point around 640-700°C, one would not expect significant mass loss until much higher temperatures are reached, corresponding to its volatilization or decomposition. webelements.comwikipedia.org

If the sample were a hydrated form, such as SmBr₃·6H₂O, the TGA curve would show distinct mass loss steps at lower temperatures corresponding to the sequential removal of water molecules. Subsequent steps at higher temperatures would relate to the decomposition of any intermediate oxo-halide species before the final residue is formed. chempap.org The atmosphere used (e.g., inert nitrogen or reactive air) would also significantly influence the decomposition products and temperatures. tdl.orggdut.edu.cn Analysis of lanthanide complexes often shows decomposition processes that lead to stable lanthanide oxides or oxysulfates as the final residue at high temperatures. researchgate.net

Table 5: Hypothetical TGA Profile for a Hydrated Lanthanide Halide

| Temperature Range (°C) | Process | Theoretical Mass Loss (%) |

|---|---|---|

| 100 - 250 | Dehydration (loss of H₂O) | Varies with hydration state |

| 300 - 500 | Formation of intermediate oxo-halide | Varies |

This table is a generalized representation. The specific decomposition temperatures and mass loss percentages for this compound or its hydrates would need to be determined experimentally.

Structural and Electronic Investigations of Samarium 3+ ;tribromide

Crystal Structure Determination and Polymorphism

In the solid state, the Samarium(III) ion in Samarium(3+);tribromide is surrounded by eight bromide ions. wikipedia.orgwebelements.com This arrangement results in a coordination number of 8 for the samarium center. The geometry of this coordination environment is described as a bicapped trigonal prismatic arrangement. wikipedia.orgwebelements.comshef.ac.uk This geometry is a common feature for lanthanide and actinide trihalides that crystallize in the same structural prototype. wikipedia.org

The crystal structure of this compound is characterized by an ordered, three-dimensional network of samarium and bromide ions. It adopts an orthorhombic crystal system, belonging to the space group Cmcm (No. 63). wikipedia.org The packing is defined by the arrangement of the bicapped trigonal prismatic [SmBr₈] units. In this structure, each bromide ion bridges between samarium centers, creating a continuous, polymeric 2D framework in the solid state. The interactions within the lattice are primarily ionic, arising from the electrostatic attraction between the positively charged Sm³⁺ cations and the negatively charged Br⁻ anions.

This compound is isotypic with plutonium(III) bromide (PuBr₃). wikipedia.orgwikipedia.org This means they share the same crystal structure type. The PuBr₃ structure is a common structural archetype for a significant number of trivalent lanthanide and actinide chlorides and bromides. wikipedia.orghubbry.com This structural relationship indicates that the arrangement of cations and anions in this compound is analogous to that in other lanthanide trihalides, particularly those of the mid-to-late lanthanide series which also adopt this 8-coordinate structure.

Table 1: Crystallographic Data for the Plutonium(III) Bromide Structure Type Data characteristic of the prototype structure adopted by this compound.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Cmcm (No. 63) |

| Coordination Number (Cation) | 8 |

| Coordination Geometry | Bicapped trigonal prismatic |

| Pearson Symbol | oS16 |

Electronic Structure and Properties

The electronic properties of this compound are primarily dictated by the electronic configuration of the Samarium(III) ion, which is [Xe]4f⁵. The 4f electrons are well-shielded and localized, leading to distinct electronic transitions and spectroscopic features.

Detailed theoretical calculations of the electronic band structure and density of states (DOS) for crystalline this compound are not widely available in the published literature. However, the electronic structure of lanthanide compounds is generally understood to be characterized by the highly localized nature of the 4f orbitals. Unlike the s, p, and d orbitals of lighter elements which form broad, continuous bands in solids, the 4f orbitals of samarium are contracted and shielded by the outer 5s and 5p electrons. This results in discrete, atom-like energy levels within the band gap of the material, rather than a significant contribution to the valence or conduction bands. The valence band is expected to be primarily formed from the p-orbitals of the bromide ions, while the conduction band would be formed from empty samarium orbitals (e.g., 5d, 6s). A high density of states would correspond to the sharp energy levels of the f-orbitals.

The excitation spectrum of the Samarium(III) ion, and by extension this compound, is characterized by a multitude of sharp, narrow absorption bands in the ultraviolet, visible, and near-infrared regions. chemrxiv.org These absorptions correspond to f-f electronic transitions, which are transitions between the different energy levels arising from the 4f⁵ electron configuration. The most prominent emission bands originate from the emissive ⁴G₅/₂ energy level to lower ⁶Hₙ levels. chemrxiv.orgresearchgate.net

Plasmon resonance is a phenomenon involving the collective oscillation of conduction electrons in a material, typically observed in metallic nanoparticles when they interact with light. wikipedia.org As this compound is an ionic solid with localized electrons, it does not possess a significant population of free conduction electrons. Therefore, plasmon resonance phenomena are not a characteristic property of this compound.

Table 2: Characteristic Electronic Transitions for the Samarium(III) Ion Representative transitions observed in the spectra of Sm³⁺ compounds.

| Transition Type | Originating Level | Terminal Level | Approximate Emission Wavelength (nm) |

|---|---|---|---|

| Emission | ⁴G₅/₂ | ⁶H₅/₂ | ~565 |

| Emission | ⁴G₅/₂ | ⁶H₇/₂ | ~600 |

| Emission | ⁴G₅/₂ | ⁶H₉/₂ | ~648 |

| Emission | ⁴G₅/₂ | ⁶H₁₁/₂ | ~708 |

Correlation Between Structure, Electronic Properties, and Reactivity

The relationship between the structure, electronic configuration, and subsequent reactivity of this compound (SmBr₃) is fundamental to understanding its chemical behavior. In the solid state, samarium(III) bromide adopts a crystal structure where the samarium cation (Sm³⁺) is in a formal +3 oxidation state. shef.ac.ukwikipedia.orgwebelements.com The geometry around the samarium center is an 8-coordinate, bicapped trigonal prismatic arrangement. shef.ac.ukwebelements.com This specific coordination environment is a direct consequence of the relatively large ionic radius of the Sm³⁺ ion and its electrostatic interactions with the bromide ligands. The compound's structure is isotypic with that of plutonium(III) bromide. wikipedia.org

The electronic properties of SmBr₃ are dominated by the Sm³⁺ ion, which has a 4f⁵ electron configuration. The partially filled f-orbitals are responsible for the compound's characteristic electronic transitions, including f-f hypersensitive transitions, which have been subjects of theoretical and spectroscopic studies. researchgate.netdntb.gov.ua The reactivity of samarium compounds is significantly influenced by the nature of the coordinating ligands and the solvent medium. tdl.org While SmBr₃ itself is a stable salt, the samarium center can participate in various reactions. For instance, it can be reduced to the highly reactive samarium(II) state, which is a potent single-electron transfer agent used in organic synthesis. wikipedia.orgorganic-chemistry.org

The choice of halide ligand is known to modulate the redox potential and reactivity of samarium centers. Studies on samarium(II) complexes have shown that changing the ligand from iodide to bromide can lead to profound differences in reactivity, such as in the reduction of imines. tdl.org The high oxophilicity of the samarium ion, combined with its ability to coordinate with multiple Lewis basic centers simultaneously, often results in well-defined transition states and high stereoselectivity in the reactions it mediates. nih.gov The coordination environment, therefore, directly impacts the electronic properties of the metal center, which in turn dictates its reactivity in processes like electron transfer and substrate activation. tdl.org

Table 1: Structural and Electronic Properties of this compound

| Property | Value/Description |

|---|---|

| Chemical Formula | SmBr₃ |

| Oxidation State of Samarium | +3 |

| Coordination Number | 8 |

| Geometry | Bicapped trigonal prismatic |

| Crystal System | Isotypic with PuBr₃ |

| Electron Configuration of Sm³⁺ | [Xe] 4f⁵ |

Solution Speciation and Oligomerization Studies

The behavior of this compound in solution is complex, involving equilibria between various solvated species, monomers, and potentially oligomers, all of which are influenced by the solvent, concentration, and nature of the ligands present.

In coordinating solvents, this compound is expected to dissolve to form solvated monomers, where solvent molecules displace or add to the bromide ions in the primary coordination sphere of the samarium ion. The stability of this coordination environment is significant; studies on the analogous europium(III) ion in solution suggest that the primary coordination sphere can remain largely intact, similar to its structure in the crystalline state. researchgate.net However, under certain conditions, these monomeric units can self-associate to form oligomers. While direct studies on the oligomerization of SmBr₃ are not extensively detailed, research into catalysis by other samarium complexes has demonstrated the ability of samarium centers to form bridging species that are key to oligomerization processes, such as in the polymerization of phenyl isocyanate. researchgate.net This indicates a general capacity for samarium complexes to engage in oligomeric structure formation.

Ligand properties also play a crucial role. The steric bulk of ligands can control the degree of solvation and prevent the formation of oligomeric or polymeric species by physically hindering the approach of other metal complexes. tdl.org For example, the use of bulky electron-donating ligands can increase the reducing power of samarium(II) complexes while also modifying the steric environment around the metal center, thereby altering reaction pathways and stereoselectivity. tdl.org In the context of SmBr₃ in solution, the interplay between the size of the Sm³⁺ ion and the steric demands of the bromide ions and solvent molecules will dictate the equilibrium between monomeric and potentially oligomeric species.

Table 2: Influence of Ligands on Samarium(II) Reactivity

| Samarium(II) Reagent | Effectiveness in Imine Reduction | Notes |

|---|---|---|

| SmI₂ | Ineffective | Does not mediate the reaction alone. |

| SmBr₂ | Effective | Demonstrates the influence of the halide ligand on reactivity. tdl.org |

| Sm[N(Si(CH₃)₃)₂]₂ | Effective | A bulky ligand that promotes reduction and can induce stereoselectivity. tdl.org |

| SmI₂-Et₃N-H₂O | Effective | Additives can activate the samarium reagent. tdl.org |

The Sm³⁺ ion readily participates in the formation of coordination polymers when reacted with suitable multidentate bridging ligands in solution. researchgate.net These reactions typically involve the self-assembly of metal ions, acting as nodes, and organic ligands, acting as linkers, to form extended one-, two-, or three-dimensional networks. For instance, the reaction of a samarium(III) salt with 1,2,4,5-benzenetetracarboxylate in an aqueous solution yields a three-dimensional coordination polymer. inorgchemres.org In this structure, the samarium ion is nine-coordinated, bound by oxygen atoms from the carboxylate groups of the organic ligand and water molecules. inorgchemres.org Similarly, a 3D polymeric network has been synthesized using both organic succinate (B1194679) and inorganic sulfate (B86663) as building blocks with Sm³⁺. nih.gov These examples highlight the tendency of the Sm³⁺ cation to form stable, extended polymeric structures in solution in the presence of appropriate bridging ligands, a process driven by the formation of strong coordinative bonds.

Thermodynamic and Vaporization Studies of Samarium 3+ ;tribromide Systems

Vapor Pressure Measurements over Condensed Phases

The measurement of vapor pressure over the solid and liquid phases of a compound is fundamental to determining its thermodynamic properties, such as enthalpies of sublimation and vaporization. For samarium tribromide, the torsion method has been employed to determine these values.

Vapor pressure measurements for samarium tribromide have been successfully conducted over both its solid and liquid phases. Research has established quantitative relationships that describe the vapor pressure as a function of temperature for each phase. These measurements show a distinct difference in the vaporization characteristics between the solid and liquid states, which is reflected in the different parameters of their respective vapor pressure equations.

The relationship between temperature and vapor pressure for samarium tribromide is described by specific linear equations in the form of log(p) versus 1/T. These equations have been derived from experimental data within defined temperature ranges.

For solid samarium tribromide, the vapor pressure (p) as a function of absolute temperature (T) is given by the equation: log(p) = (11.87 ± 0.30) - (14,470 ± 250) / T This relationship is valid within the temperature range of 844 K to 925 K.

For the liquid phase, the equation is: log(p) = (9.73 ± 0.10) - (12,550 ± 100) / T This equation applies to the temperature range of 950 K to 1039 K.

Below is an interactive data table summarizing these findings.

| Phase | Vapor Pressure Equation (log p vs 1/T) | Applicable Temperature Range (K) |

|---|---|---|

| Solid (s) | log(p) = (11.87 ± 0.30) - (14,470 ± 250) / T | 844 – 925 |

| Liquid (l) | log(p) = (9.73 ± 0.10) - (12,550 ± 100) / T | 950 – 1039 |

High-Temperature Mass Spectrometric Analysis of Vapor Composition

High-temperature mass spectrometry is a powerful technique for identifying the chemical species present in the vapor phase of a substance at elevated temperatures. Studies on samarium tribromide using Knudsen effusion mass spectrometry have revealed a complex vapor composition.

Mass spectrometric analysis of the vapor effusing from a Knudsen cell containing samarium tribromide has shown that the vapor is not composed solely of monomeric SmBr₃ molecules. nih.gov In the temperature range of 850 K to 1300 K, the vapor phase consists of a mixture of several neutral species. nih.gov The primary species identified are the monomer, SmBr₃ , and the dimer, Sm₂Br₆ . nih.gov In addition to these, other dimeric molecules such as Sm₂Br₄ and Sm₂Br₅ have also been detected, indicating complex gas-phase equilibria. nih.gov

During mass spectrometric analysis, the neutral gaseous species are ionized, typically by electron impact, leading to the detection of parent molecular ions and various fragment ions. For samarium tribromide, this process would produce ions corresponding to the gaseous molecules, such as SmBr₃⁺ and Sm₂Br₆⁺. Fragment ions, formed by the dissociation of these parent ions, would include species like SmBr₂⁺ and SmBr⁺.

Furthermore, studies using a combined ion source capable of detecting thermally generated ions have identified several negative ionic species in the vapor. These include Br⁻, SmBr₃⁻, and SmBr₄⁻. nih.gov The presence and relative intensities of these various neutral molecules, fragment ions, and ionic species are dependent on the temperature and conditions within the Knudsen cell. nih.gov

| Species Type | Examples Identified in the Vapor Phase |

|---|---|

| Neutral Monomeric Species | SmBr₃ |

| Neutral Dimeric Species | Sm₂Br₆, Sm₂Br₅, Sm₂Br₄ |

| Negative Ionic Species | Br⁻, SmBr₃⁻, SmBr₄⁻ |

Thermal Decomposition and Disproportionation Reactions at Elevated Temperatures

Investigations into the high-temperature behavior of samarium tribromide reveal that its vaporization is not a simple sublimation or boiling process. Instead, it is accompanied by significant chemical changes.

Studies have shown that samarium tribromide is thermally unstable at the temperatures required for vaporization. nih.gov The vaporization process is characterized as incongruent, particularly in its initial stages, meaning the composition of the vapor phase is different from that of the condensed phase due to chemical reactions. nih.gov This behavior is attributed to decomposition and disproportionation reactions occurring at elevated temperatures. nih.gov

One significant reaction is the reduction of samarium(III) to samarium(II). For instance, Samarium(II) bromide was first synthesized in 1934 through the reduction of this compound with hydrogen gas at high temperatures. wikipedia.org This demonstrates the susceptibility of the Sm³⁺ state to reduction under certain high-temperature conditions. The mass spectrometric studies confirm this instability, noting that among several studied lanthanide bromides, only europium(II) bromide was found to be thermally stable, implying that samarium tribromide undergoes decomposition. nih.gov The complexity of the vapor, containing species like Sm, Br, and Br₂, further supports the occurrence of decomposition reactions alongside vaporization. nih.gov

Determination of Thermodynamic Quantities

The thermodynamic quantities associated with the phase transitions of this compound, particularly its sublimation and vaporization, have been determined through experimental studies. These values are fundamental to understanding the energetics of its phase changes.

Sublimation Enthalpies and Vaporization Enthalpies

The vapor pressures of solid and liquid this compound have been measured using the torsion method. The temperature dependence of the vapor pressure for the solid phase in the temperature range of 844–925 K can be described by the following equation:

log₁₀(p/Pa) = (11.87 ± 0.30) - (14470 ± 250)/T(K)

For the liquid phase, in the temperature range of 950–1039 K, the vapor pressure is given by:

log₁₀(p/Pa) = (9.73 ± 0.10) - (12550 ± 100)/T(K)

From these vapor pressure measurements, the standard sublimation enthalpy (ΔH°sub) of this compound at 298.15 K has been determined. The second-law method, which utilizes the slope of the Clausius-Clapeyron equation, yields a value of 292 ± 10 kJ·mol⁻¹.

The vaporization enthalpy can also be derived from the vapor pressure data for the liquid phase. The data indicates a significant energy input is required for the transition from the liquid to the gaseous state.

Table 1: Vapor Pressure Equations and Sublimation Enthalpy for this compound

| Phase | Temperature Range (K) | Vapor Pressure Equation (log₁₀(p/Pa)) | Standard Sublimation Enthalpy (ΔH°sub) at 298.15 K (kJ·mol⁻¹) |

|---|---|---|---|

| Solid | 844 - 925 | (11.87 ± 0.30) - (14470 ± 250)/T | 292 ± 10 |

| Liquid | 950 - 1039 | (9.73 ± 0.10) - (12550 ± 100)/T |

Enthalpies of Formation of Gaseous Species

The standard enthalpy of formation of gaseous this compound (ΔH°f(SmBr₃, g)) can be calculated using the standard enthalpy of formation of the solid compound and its standard sublimation enthalpy. The standard enthalpy of formation of solid SmBr₃ is approximately -736 kJ·mol⁻¹.

Using the relationship:

ΔH°f(SmBr₃, g) = ΔH°f(SmBr₃, s) + ΔH°sub(SmBr₃)

The standard enthalpy of formation of gaseous SmBr₃ is calculated to be approximately -444 kJ·mol⁻¹.

Table 2: Enthalpies of Formation and Sublimation for this compound

| Species | Standard Enthalpy of Formation (ΔH°f) at 298.15 K (kJ·mol⁻¹) | Standard Sublimation Enthalpy (ΔH°sub) at 298.15 K (kJ·mol⁻¹) |

|---|---|---|

| SmBr₃(s) | -736 (approx.) | 292 ± 10 |

| SmBr₃(g) | -444 (calculated) |

Congruent and Incongruent Vaporization Processes

The vaporization of this compound is a complex process that involves both incongruent and congruent stages. acs.org Mass spectrometric studies have revealed that the composition of the vapor phase changes with temperature and time.

Initially, the vaporization of SmBr₃ is incongruent, meaning the composition of the vapor phase is different from that of the solid phase. acs.org This stage is characterized by decomposition and disproportionation reactions, leading to a complex vapor composition. acs.org A variety of neutral and charged species have been detected in the vapor during this initial phase, including samarium (Sm), bromine (Br), bromine molecules (Br₂), samarium monobromide (SmBr), samarium dibromide (SmBr₂), samarium tribromide (SmBr₃), and dimeric species such as Sm₂Br₄, Sm₂Br₅, and Sm₂Br₆. acs.org Charged species like Br⁻, SmBr₃⁻, and SmBr₄⁻ have also been identified. acs.org

As the vaporization process continues, it transitions to a congruent stage. acs.org In this phase, the composition of the vapor is the same as the solid, with the primary vapor species being molecular SmBr₃. This indicates that at higher temperatures and after the initial decomposition products have vaporized, the compound sublimes without further decomposition. The study of these processes is crucial for understanding the stability and high-temperature chemistry of this compound.

Materials Science Research and Advanced Applications of Samarium 3+ ;tribromide

Development of Novel Materials with Tailored Optoelectronic and Magnetic Properties

The quest for novel materials with precisely controlled functionalities has led researchers to explore the incorporation of samarium(III) ions into various host matrices. The trivalent samarium ion (Sm³⁺) possesses low-energy excited multiplets, which can result in a ground state that is not an eigenstate of the total angular momentum J. This characteristic contributes to its unique magnetic properties. esrf.fr The competition between its two stable valence states, the nonmagnetic Sm²⁺ and the magnetic Sm³⁺, can lead to the formation of intermediate valence compounds with peculiar electronic properties. esrf.fr

Recent investigations into magnesium-based spinels, such as MgSm₂S₄ and MgSm₂Se₄, have revealed their potential for spintronic and optoelectronic applications. plos.orgresearchgate.net These materials exhibit ferromagnetic properties, with the samarium ions being the primary contributors to the total magnetic moment. plos.orgresearchgate.net The ability to manipulate the spin of electrons in these materials opens up possibilities for next-generation data storage and processing technologies. researchgate.net Furthermore, samarium and its compounds are known for their paramagnetic nature at room temperature and their transition to an antiferromagnetic state at very low temperatures. wikipedia.org The development of samarium-cobalt (B12055056) (SmCo₅) magnets, which exhibit high resistance to demagnetization even at elevated temperatures, underscores the importance of samarium in creating high-performance magnetic materials. rsc.org

In the realm of optoelectronics, samarium-doped materials are being engineered to exhibit specific light-emitting properties. The introduction of Sm³⁺ into host lattices can create materials that emit light in the visible and near-infrared regions, making them suitable for various photonic applications. mdpi.com The precise control over the synthesis and composition of these materials allows for the tailoring of their luminescent and magnetic characteristics to meet the demands of specific technologies.

Luminescent Materials and Phosphors

The luminescent properties of samarium(III)-containing materials have garnered significant interest due to their potential in lighting and display technologies. The characteristic orange-red emission of the Sm³⁺ ion is a key feature that is being exploited in the development of novel phosphors and luminescent complexes.

Samarium ions have been successfully incorporated into various inorganic host materials, leading to the creation of efficient phosphors.

Perovskite Nanocrystals: Fully inorganic cesium-lead halide (CsPbI₂Br) perovskites have emerged as promising materials for solar cells. Doping these perovskites with samarium (Sm³⁺) cations has been shown to enhance their stability and photovoltaic performance. acs.org The incorporation of Sm³⁺ can passivate grain boundaries and increase the light-harvesting ability and charge transporting properties of the perovskite film. acs.org Furthermore, Sm³⁺-doped CsPbCl₃ perovskite nanocrystals have been utilized as the active layer in the fabrication of efficient perovskite light-emitting diodes (PeLEDs). researchgate.netacs.org These nanocrystals can exhibit high photoluminescence quantum yields (PLQY) of up to 85%. researchgate.netacs.org

Borate (B1201080) Glasses: Borate glasses are excellent host materials for rare-earth ions due to their high transparency, low melting points, and good thermal stability. researchgate.net Samarium-doped borate glasses have been extensively studied for their luminescent properties. researchgate.netproquest.combohrium.comdaneshyari.com These glasses exhibit characteristic orange-red emission under ultraviolet excitation. proquest.comtandfonline.com The intensity of this emission can be influenced by the concentration of Sm³⁺ ions and the composition of the glass matrix. daneshyari.com Studies on samarium and gadolinium-co-doped lead borate glasses have demonstrated an energy transfer mechanism from Gd³⁺ to Sm³⁺, indicating their potential use in high-energy radiation sensing and laser applications. proquest.com

Below is a table summarizing the luminescent properties of selected samarium-doped inorganic hosts:

| Host Material | Dopant | Excitation Wavelength (nm) | Prominent Emission Peak (nm) | Key Findings | Reference |

|---|---|---|---|---|---|

| CsPbCl₃ Perovskite Nanocrystals | Sm³⁺ | - | - | Achieved a high photoluminescence quantum yield of up to 85%. | researchgate.netacs.org |

| Lead Borate Glass | Sm³⁺, Gd³⁺ | UV | ~597 | Demonstrated energy transfer from Gd³⁺ to Sm³⁺. | proquest.com |

| Lead Alumino Borate Glass | Sm³⁺ | - | - | Showed better radiative properties with 1 mol% Sm₂O₃. | daneshyari.com |

| Barium Sodium Borate Glass | Sm³⁺ | 400 | 600 | Oxyfluoride glass exhibited higher emission intensity than oxide glass. | tandfonline.com |

Samarium(III) coordination complexes represent another class of promising luminescent materials. In these complexes, the Sm³⁺ ion is surrounded by organic ligands that can efficiently transfer absorbed energy to the metal center, leading to its characteristic emission.

The design of the ligand is crucial for enhancing the luminescence of the samarium complex. Studies have shown that ternary samarium complexes, formulated as [Sm(L)₃(S)n], where L is a primary ligand and S is a neutral Lewis base, exhibit tunable luminescence. bohrium.com The choice of the neutral ligand can influence the coordination environment around the Sm³⁺ ion and, consequently, its photophysical properties. bohrium.com These complexes often display a hypersensitive peak at around 648 nm, which is responsible for the characteristic orange-red emission. bohrium.com

Research has also focused on synthesizing mixed-ligand samarium complexes to improve their quantum yield. nih.gov For instance, a quaternary mixed-ligand samarium complex prepared via microwave-assisted synthesis exhibited a significantly higher luminescence quantum yield compared to previously reported complexes in solution. nih.gov The thermal stability of these complexes, often up to 240°C, makes them suitable for applications in display devices. bohrium.com

The following table presents data on the luminescent properties of selected samarium(III) coordination complexes:

| Complex Type | Ligands | Emission Peak (nm) | Quantum Yield | Key Findings | Reference |

|---|---|---|---|---|---|

| Ternary Samarium Complex | Trifluoroacetylacetone, various Lewis bases | ~648 | - | Luminescence is sensitive to the ligand environment. | bohrium.com |

| Quaternary Mixed-Ligand Samarium Complex | Mixed ligands | - | 7.8% | Microwave-assisted synthesis significantly improved quantum yield. | nih.gov |